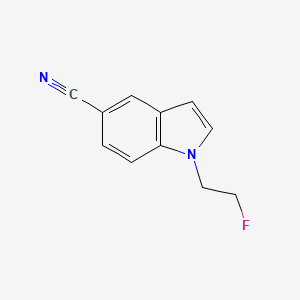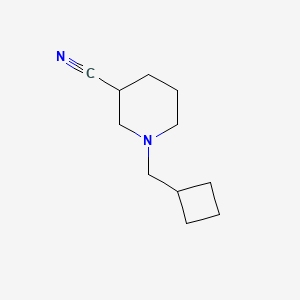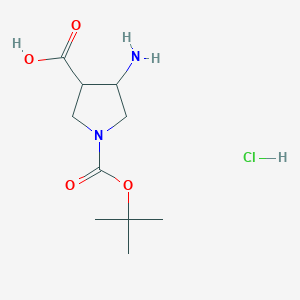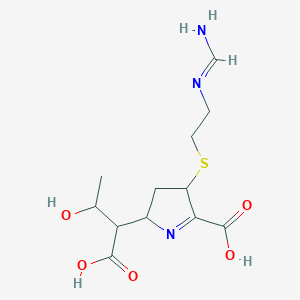![molecular formula C14H16ClNS B12066657 Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride CAS No. 87740-26-9](/img/structure/B12066657.png)
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is an organic compound with a complex structure. It is a derivative of benzenamine, where the amine group is substituted with a 3-methylphenylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride typically involves the reaction of benzenamine with 3-methylphenylthiomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 3-methyl-: This compound is similar in structure but lacks the thio group.
Benzenamine, 3-(methylthio)-: This compound has a similar thio group but differs in the position of substitution.
Uniqueness
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
87740-26-9 |
|---|---|
Formule moléculaire |
C14H16ClNS |
Poids moléculaire |
265.8 g/mol |
Nom IUPAC |
3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride |
InChI |
InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H |
Clé InChI |
RJDMRBZHKDGVQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)


![[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)
